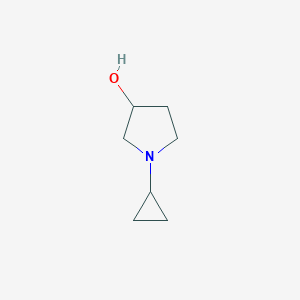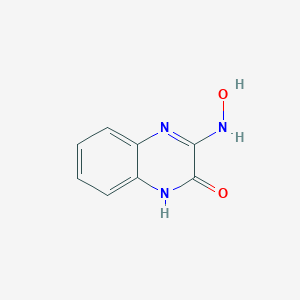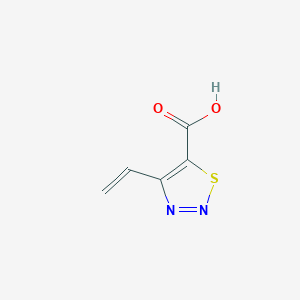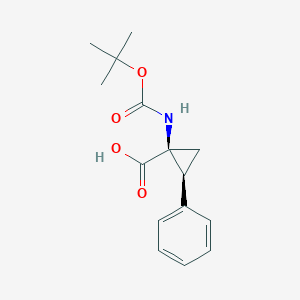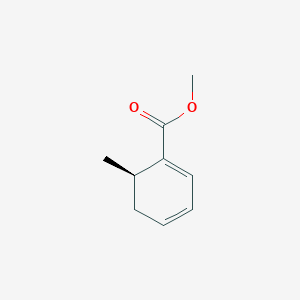
4-Bromo-1,2-oxathiolane 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1,2-oxathiolane 2,2-dioxide is an organic compound with the molecular formula C₃H₅BrO₃S. It is a colorless solid that is soluble in many organic solvents. This compound is an important intermediate in organic synthesis and is widely used to synthesize other compounds with chemical and biological activities .
Preparation Methods
4-Bromo-1,2-oxathiolane 2,2-dioxide can be synthesized through various routes. One common method involves the reaction of 1,2-oxathiolane with bromine to form 4-bromo-1,2-oxathiolane, which is then reacted with benzoyl peroxide to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents like toluene .
Chemical Reactions Analysis
4-Bromo-1,2-oxathiolane 2,2-dioxide undergoes several types of chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: It can be reduced to form thiolane derivatives.
Common reagents used in these reactions include sodium sulfite, bromine, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-1,2-oxathiolane 2,2-dioxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1,2-oxathiolane 2,2-dioxide involves its interaction with nucleophiles and electrophiles. The bromine atom in the compound is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The compound can also undergo oxidation and reduction reactions, which further contribute to its reactivity .
Comparison with Similar Compounds
4-Bromo-1,2-oxathiolane 2,2-dioxide is unique due to its specific structure and reactivity. Similar compounds include:
1,2-Oxathiolane 2,2-dioxide: Lacks the bromine atom and has different reactivity.
2-Bromo-1,3-propane sultone: Has a different ring structure and reactivity profile.
4-Bromo-2,2-dioxide-1,2-oxathiolane: Similar structure but different reactivity due to the position of the bromine atom.
These compounds share some chemical properties but differ in their specific reactivity and applications.
Properties
IUPAC Name |
4-bromooxathiolane 2,2-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO3S/c4-3-1-7-8(5,6)2-3/h3H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGFMEUQQADOOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS(=O)(=O)O1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453844 |
Source


|
| Record name | 4-Bromo-1,2lambda~6~-oxathiolane-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189756-89-6 |
Source


|
| Record name | 4-Bromo-1,2lambda~6~-oxathiolane-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine](/img/structure/B71734.png)
![5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)-](/img/structure/B71736.png)

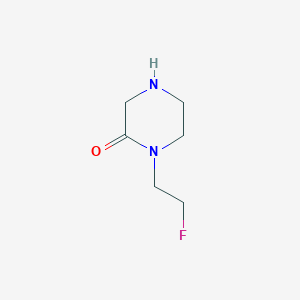
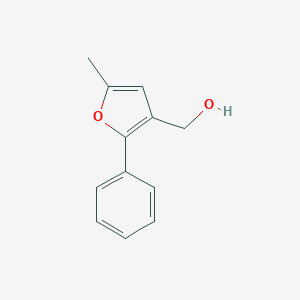
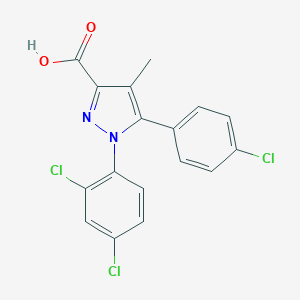
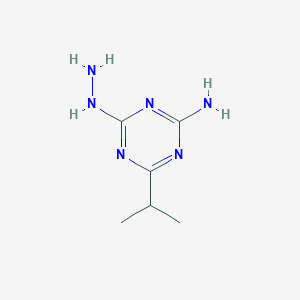
![Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride](/img/structure/B71750.png)
![5,6-bis(tert-butylamino)-2,2-dimethylfuro[2,3-d][1,3]dioxin-4-one](/img/structure/B71752.png)
